N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide
Description
N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide is a benzamide derivative characterized by a pyrrolidine ring substituted with a pyrimidin-2-yl group at the 1-position and a thiazol-2-yloxy substituent at the para position of the benzamide core. This compound combines structural motifs associated with kinase inhibition and heterocyclic bioactivity, including pyrrolidine (enhancing solubility and conformational flexibility) and thiazole (a common pharmacophore in antimicrobial and anticancer agents) . Its molecular formula is C₂₀H₂₀N₆O₂S, with a molecular weight of 408.48 g/mol.
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-17(14-4-6-16(7-5-14)26-19-22-10-12-27-19)23-13-15-3-1-11-24(15)18-20-8-2-9-21-18/h2,4-10,12,15H,1,3,11,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJKAFSTDLFTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine and pyrrolidine intermediates, followed by their coupling with a thiazole derivative. The final step involves the formation of the benzamide linkage. Reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques. Industrial production also emphasizes the importance of scalability and cost-effectiveness, often employing bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of cellular signaling pathways.
Comparison with Similar Compounds
(a) 3-Methoxy-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}benzamide (BK67659)
- Structure : Features a methoxy-substituted benzamide and a thiazole-linked pyrrolidine.
- Molecular Formula : C₁₆H₁₉N₃O₂S.
(b) N-(4-(Pyridin-2-yl)thiazol-2-yl)benzamide
- Structure : Lacks the pyrrolidine moiety but retains the thiazole-benzamide scaffold.
- Synthesis: Prepared via coupling of benzoic acid with 2-amino-4-(2-pyridyl)thiazole using EDCI/HOBt .
- Activity : Pyridinyl-thiazole derivatives are often explored for antitumor or anti-inflammatory effects.
Kinase-Targeting Benzamides
(a) Acalabrutinib (4-{8-Amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide)
- Structure : Shares a pyrrolidine-benzamide core but incorporates an imidazo[1,5-a]pyrazine group.
- Activity : A Bruton’s tyrosine kinase (BTK) inhibitor approved for hematologic malignancies. Its pyrrolidine substitution and benzamide linkage are critical for covalent binding to BTK .
- Synthetic Route : Utilizes coupling of pyrrolidine intermediates with benzamide precursors under HATU/triethylamine conditions .
(b) N-Propyl-4-[[4-(2,2,2-trifluoroethylamino)thieno[3,2-d]pyrimidin-2-yl]amino]benzamide (CHEMBL2007559)
- Structure: Contains a thienopyrimidine instead of pyrimidine but retains the benzamide scaffold.
- Activity : Reported as a kinase inhibitor with a pKi of 7.4 .
Antimicrobial Thiazole Derivatives
(a) 4-{2-[4-(tert-Butyl)phenyl]-4-methylthiazol-5-yl}-N-(pyrrolidin-3-yl)pyrimidin-2-amine (Compound 21)
- Structure : Combines pyrimidine, thiazole, and pyrrolidine groups but lacks the benzamide linkage.
- Activity : Exhibits antimicrobial properties against multidrug-resistant bacteria, with a molecular weight of 393.55 g/mol .
Structural and Functional Analysis
Key Structural Comparisons
Functional Implications
- Pyrrolidine Modifications : The pyrimidin-2-yl group in the target compound may enhance π-π stacking in kinase binding pockets compared to thiazole or imidazo[1,5-a]pyrazine groups in analogs.
- Thiazol-2-yloxy vs.
Biological Activity
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide is a complex organic compound with notable potential in pharmacological applications. Its structure combines a pyrimidine ring, a pyrrolidine ring, and a thiazole moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C19H19N5O2S
- Molecular Weight : 381.4515 g/mol
- CAS Number : 2097920-95-9
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's unique structural features allow it to modulate various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways. For example, related compounds have shown inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, which is critical in cancer biology .
- Receptor Binding : The pyrimidine and pyrrolidine components facilitate binding to various receptors, potentially influencing neurotransmitter systems or other signaling mechanisms.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of benzamide compounds can inhibit tumor cell growth. For instance, certain benzamides have demonstrated significant cytotoxicity toward cancer cell lines with IC50 values ranging from 0.09 to 0.32 mM .
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
